tert-Butyllithium

Beschreibung

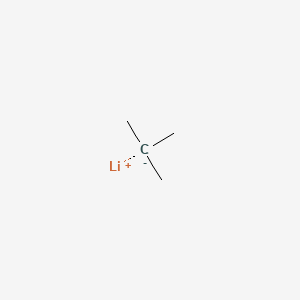

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

lithium;2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJFKNSINUCEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[C-](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883457 | |

| Record name | Lithium, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

15% n-pentane solution: Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | tert-Butyllithium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-19-4 | |

| Record name | tert-Butyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Preparation of tert-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and handling of tert-butyllithium (t-BuLi), a potent organolithium reagent indispensable in modern organic synthesis. Due to its extreme reactivity and pyrophoric nature, a thorough understanding of its preparation and safe handling is paramount for its effective and safe utilization in research and development.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound predominantly involves the reaction of a tert-butyl halide with lithium metal. The most common precursor is tert-butyl chloride, owing to its availability and favorable reaction kinetics. The general reaction is as follows:

(CH₃)₃CCl + 2Li → (CH₃)₃CLi + LiCl

Key to a successful synthesis is the use of finely divided lithium metal, often as a dispersion containing a small percentage of sodium, which facilitates the reaction.[1] Pentane is the preferred solvent for this preparation.[2]

Synthesis from tert-Butyl Chloride

The reaction of tert-butyl chloride with a lithium dispersion is the most widely documented method for preparing this compound. The yield of this reaction can be influenced by several factors, including the presence of initiators or impurities.

Synthesis from tert-Butyl Bromide

While less common, tert-butyl bromide can also be used as a starting material. The bromine-lithium exchange is a well-established reaction in organometallic chemistry.[3] However, finding direct comparative studies on the yield and purity of this compound from tert-butyl bromide versus tert-butyl chloride under identical conditions is challenging.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various sources regarding the synthesis and stability of this compound.

Table 1: Synthesis of this compound from tert-Butyl Chloride

| Lithium Source | Solvent | Additive/Initiator | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| 1% Sodium-Lithium Dispersion | Pentane | Lithium t-butoxide (0.3g) | 2.5 | Reflux | 70 | [4] |

| 1% Sodium-Lithium Dispersion | Pentane | t-Butyl alcohol (0.5%) | 2.5 | Reflux | 74.2 | [4] |

| 1% Sodium-Lithium Dispersion | Pentane | None | 2.5 | Reflux | 40.0 | [4] |

| 3% Sodium-Lithium Alloy | Pentane | n-Propylcarbinyl chloride (catalytic) | ~3 | Reflux | 80 | [5] |

| 3% Sodium-Lithium Alloy | Pentane | n-Propylcarbinyl chloride (catalytic) | ~3 | Reflux | 76 | [5] |

| 3% Sodium-Lithium Alloy | Pentane | n-Propylcarbinyl chloride (catalytic) | ~3 | Reflux | 78 | [5] |

| 3% Sodium-Lithium Alloy | Pentane | n-Propylcarbinyl chloride (catalytic, 1% in mixed solution) | 8 | 30-38 | 70 | [5] |

Table 2: Stability of this compound Solutions

| Solvent | Concentration | Temperature | Half-life / Decomposition Rate | Reference |

| Tetrahydrofuran (THF) | Not Specified | -20 °C | 40 minutes | [6] |

| Diethyl ether | Not Specified | 0 °C | 60 minutes | [6] |

| Heptane | 1.6-3.2 M | Room Temperature | 0.02-0.1% per day | [7] |

| Pentane | 1.7 M | 2-8 °C (recommended storage) | Stable for extended periods | [6] |

Experimental Protocols

Laboratory-Scale Synthesis from tert-Butyl Chloride and Lithium-Sodium Alloy

This protocol is adapted from patented industrial procedures and is suitable for experienced chemists in a well-equipped laboratory.[5]

Materials:

-

3% Sodium-Lithium alloy

-

High-boiling point inert solvent (e.g., white oil)

-

Dry pentane

-

tert-Butyl chloride

-

n-Propylcarbinyl chloride (initiator)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked flask equipped with a high-speed mechanical stirrer, reflux condenser, and an addition funnel.

-

Heating mantle

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Sand plate funnel for filtration

Procedure:

-

Preparation of Lithium Dispersion: Under an inert atmosphere, add the sodium-lithium alloy to the high-boiling point inert solvent in the reaction flask. Heat the mixture with vigorous stirring to a temperature above the melting point of the alloy (e.g., 210°C) to create a fine dispersion.

-

Cooling and Washing: Stop heating and cool the dispersion rapidly. Once at a safe temperature, remove the inert solvent under a stream of inert gas and wash the lithium dispersion several times with dry pentane.

-

Reaction Setup: Add a fresh portion of dry pentane to the lithium dispersion. Heat the mixture to reflux.

-

Addition of Alkyl Halide: Prepare a solution of tert-butyl chloride containing a catalytic amount of n-propylcarbinyl chloride. Add this solution dropwise to the refluxing lithium dispersion over several hours. The reaction is exothermic and should be carefully controlled.

-

Reaction Completion and Filtration: After the addition is complete, continue stirring at reflux for an additional period to ensure complete reaction. Cool the mixture to room temperature.

-

Isolation of Product: Under an inert atmosphere, filter the reaction mixture through a sand plate funnel to remove lithium chloride and any unreacted lithium. The filtrate is the this compound solution in pentane.

-

Determination of Concentration: The concentration of the this compound solution should be determined by titration, for example, using the Gilman double titration method or titration with a suitable indicator like diphenylacetic acid.[2][8]

Mandatory Visualizations

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Logical Relationships in Synthesis

Caption: Factors influencing the synthesis of this compound.

Safety and Handling

This compound is an extremely pyrophoric substance, meaning it can ignite spontaneously upon contact with air.[9] It also reacts violently with water. Therefore, strict adherence to air-free techniques is mandatory.

-

Inert Atmosphere: All manipulations of this compound must be carried out under a dry, inert atmosphere (argon or nitrogen), typically within a glovebox or using a Schlenk line.[10]

-

Personal Protective Equipment (PPE): Flame-resistant lab coats, safety glasses or a face shield, and appropriate chemical-resistant gloves are essential.

-

Transfer Techniques: Use of air-tight syringes or cannulas for transferring the solution is required to prevent exposure to air.[11]

-

Storage: Commercially available solutions are typically stored in "Sure/Seal™" bottles. It is recommended to store these solutions at 2-8°C to minimize degradation.[6]

-

Quenching and Disposal: Unused or residual this compound must be quenched carefully. A common procedure involves the slow addition of the t-BuLi solution to a stirred, cooled solution of a proton source like isopropanol in an inert solvent.

This guide provides a foundational understanding of the synthesis and handling of this compound. It is imperative that any researcher intending to work with this reagent consults detailed safety protocols and receives appropriate training.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. ChemicalDesk.Com: Butyl lithium titration and estimation [allchemist.blogspot.com]

- 3. A closer look at the bromine-lithium exchange with this compound in an aryl sulfonamide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3420903A - Method of making t-butyllithium - Google Patents [patents.google.com]

- 5. CN103044461B - A kind of preparation method of tert .-butyllithium solution - Google Patents [patents.google.com]

- 6. ospt.osi.lv [ospt.osi.lv]

- 7. tert-Butyl lithium or t-BuLi | Podcast | Chemistry World [chemistryworld.com]

- 8. How To [chem.rochester.edu]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to tert-Butyllithium: Properties, Reactions, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyllithium ((CH₃)₃CLi or t-BuLi) is a cornerstone organometallic reagent in modern organic synthesis. As one of the strongest commercially available bases, its utility in deprotonation of weakly acidic C-H bonds, metal-halogen exchange reactions, and as an initiator for anionic polymerization is unparalleled.[1][2] Its extreme reactivity, however, necessitates stringent handling protocols and a thorough understanding of its chemical nature. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental procedures for its use, and critical safety information for laboratory professionals.

Physical and Chemical Properties

This compound is a colorless solid, though it is almost exclusively handled and sold as a pale yellow solution in hydrocarbon solvents like pentane or hexanes.[3][4] It is a pyrophoric substance, meaning it ignites spontaneously upon exposure to air, and it reacts violently with water and other protic solvents.[2][5] Its high basicity allows it to deprotonate a vast range of compounds, including amines, alcohols, and even hydrocarbons like benzene.[1][4]

Data Presentation: Key Properties

The quantitative physical, chemical, and safety data for this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₉Li | [6] |

| Molar Mass | 64.06 g/mol | [6] |

| Appearance | Colorless solid; commercially available as a colorless to yellow solution | [3][4] |

| Density | 0.660 g/cm³ (solid) | [6] |

| Boiling Point | 36-40 °C (decomposes) | [6] |

| Solubility | Soluble in alkanes (e.g., pentane, hexanes); Reacts with water | [6] |

| pKa (of conjugate acid, isobutane) | ~53 | [1][6] |

| Flash Point | -6.6 °C | [6] |

| Half-life in THF at -40 °C | 338 minutes | [7] |

| Half-life in THP at -20 °C | Slow decomposition for ~400 min, then polymerization | [7] |

Structure and Aggregation

Like other organolithium compounds, this compound does not exist as a simple monomer. In non-coordinating hydrocarbon solvents and in the solid state, it forms a stable tetrameric cluster with a distorted cubane-like structure.[1][2] This aggregate consists of a tetrahedron of lithium atoms interpenetrated with a tetrahedron of the tertiary carbon atoms from the butyl groups. This aggregation state significantly influences its solubility and reactivity.

Caption: Cubane-like tetramer structure of (t-BuLi)₄.

The aggregation state is highly dependent on the solvent. Coordinating Lewis basic solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), can break down the tetramer into smaller, more reactive aggregates. In THF, t-BuLi exists primarily as a monomer, while in diethyl ether, it is a dimer.[8] This deaggregation is crucial for enhancing its reactivity in many synthetic applications.

Caption: Solvent effect on t-BuLi aggregation state.

Key Chemical Reactions

Deprotonation / Metalation

The primary use of t-BuLi is as a superbase for the deprotonation of substrates that are too weakly acidic for other reagents. It can readily metalate arenes, alkanes, and other functional groups where the resulting carbanion is stabilized.[9]

-

Reaction: R-H + t-BuLi → R-Li + (CH₃)₃C-H

Caption: General deprotonation reaction pathway.

Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and efficient method for preparing organolithium compounds, particularly from aryl and vinyl halides.[10] The reaction is typically performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions.[10] t-BuLi is highly effective for this transformation, especially with bromides and iodides.[11]

-

Reaction: R-X + t-BuLi → R-Li + t-Bu-X (where X = Br, I)

Caption: Lithium-Halogen exchange and subsequent trapping.

Experimental Protocols

Extreme caution is mandatory when handling this compound. All operations must be performed by trained personnel under an inert atmosphere (argon or nitrogen) using either a glovebox or Schlenk line techniques.[1][2]

Safe Handling and Transfer Workflow

The following diagram outlines the critical steps for safely transferring t-BuLi from a commercial Sure/Seal™ bottle to a reaction flask using a syringe on a Schlenk line.

Caption: Workflow for safe transfer of t-BuLi via syringe.

Protocol: Titration of this compound Solution

The concentration of commercial alkyllithium solutions can vary. Accurate concentration must be determined by titration before use in stoichiometry-sensitive reactions. A common method uses diphenylacetic acid as the titrant.[5][12]

-

Preparation: Add a precisely weighed amount of dry diphenylacetic acid (~100 mg, ~0.47 mmol) to a flame-dried 25 mL flask containing a stir bar. Seal the flask with a septum and purge with inert gas.

-

Solvation: Add ~5 mL of anhydrous THF via syringe to dissolve the acid.

-

Titration: While stirring, add the t-BuLi solution dropwise from a 1.0 mL glass syringe.

-

Endpoint: The endpoint is reached when a faint but persistent yellow color of the diphenylacetate anion remains for several minutes.[5][12] A white precipitate of lithium diphenylacetate will form but does not indicate the endpoint.[5]

-

Calculation: The molarity is calculated as: Molarity (M) = moles of diphenylacetic acid / volume of t-BuLi solution added (L).

-

Replication: The procedure should be repeated at least twice more, with the average of three consistent results taken as the accurate concentration.[5]

Protocol: Lithium-Halogen Exchange of an Aryl Bromide

This protocol is a general procedure for the lithiation of an aryl bromide and subsequent trapping with an electrophile.[10][13]

-

Setup: To a flame-dried, three-necked flask equipped with a stir bar, thermometer, and argon inlet, add the aryl bromide (1.0 eq) and anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of t-BuLi: Slowly add this compound (2.1 eq, as a solution in pentane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. Note: Two equivalents are often used; the first performs the exchange, and the second reacts with the generated tert-butyl bromide to prevent side reactions.[13]

-

Trapping: Add the electrophile (1.2 eq, e.g., benzaldehyde or trimethylsilyl chloride) dropwise, maintaining the low temperature.

-

Warming and Quench: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Workup: Transfer the mixture to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol: Quenching and Disposal

Residual t-BuLi in reaction vessels or leftover reagent must be quenched safely before disposal.

-

Dilution: Dilute the t-BuLi-containing solution with an inert, high-boiling solvent like toluene or hexane under an inert atmosphere.[14]

-

Cooling: Cool the diluted mixture in an ice or dry ice bath.

-

Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise.[2][14] The reaction is highly exothermic and will generate gas (isobutane). Ensure adequate venting through a bubbler.

-

Sequential Quench: After the reaction with isopropanol subsides, sequentially and cautiously add ethanol, then methanol, and finally water to ensure all reactive material is destroyed.[15]

-

Disposal: Neutralize the resulting basic solution with a dilute acid (e.g., 1M HCl) before processing as aqueous waste according to institutional guidelines.[14]

Safety Precautions

-

Pyrophoricity: this compound ignites instantly on contact with air. All transfers and reactions must be conducted under a positive pressure of a dry, inert gas.[2]

-

Reactivity with Water: It reacts explosively with water to produce flammable isobutane gas and corrosive lithium hydroxide.[5] Ensure all glassware is rigorously dried before use.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile).[2]

-

Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and a container of sand or powdered limestone readily accessible. Do not use water or CO₂ extinguishers on an organolithium fire.[2] Never work with t-BuLi alone in the laboratory.[1]

References

- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 3. This compound | C4H9Li | CID 53628101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 594-19-4 [amp.chemicalbook.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ospt.osi.lv [ospt.osi.lv]

- 8. researchgate.net [researchgate.net]

- 9. uwindsor.ca [uwindsor.ca]

- 10. joss.tcnj.edu [joss.tcnj.edu]

- 11. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and this compound with 1-Bromo-4-tert-butylbenzene at 0 °C | CoLab [colab.ws]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. A closer look at the bromine-lithium exchange with this compound in an aryl sulfonamide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 15. ehs.uci.edu [ehs.uci.edu]

An In-depth Technical Guide to the Aggregation of tert-Butyllithium in Solution

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyllithium (t-BuLi) is a powerful organometallic reagent widely utilized in organic synthesis for its strong basicity and nucleophilicity. However, its reactivity and selectivity are profoundly influenced by its aggregation state in solution, a phenomenon governed by complex equilibria between monomeric, dimeric, and tetrameric species. This guide provides a comprehensive technical overview of the aggregation behavior of this compound, detailing the impact of solvents, temperature, and additives. It presents quantitative data from spectroscopic studies, outlines key experimental protocols for characterization, and offers visual representations of the underlying chemical principles and workflows. A thorough understanding of these dynamics is critical for achieving reproducible and optimized outcomes in synthetic applications.

Introduction: The Significance of Aggregation

Organolithium reagents, and this compound in particular, do not typically exist as simple monomeric species in solution.[1] Instead, they form aggregates through multi-center, two-electron bonds, creating clusters of (t-BuLi)n. The predominant form in non-coordinating hydrocarbon solvents is a tetramer with a cubane-like structure. This aggregation has a profound impact on the reagent's properties:

-

Reactivity: Lower aggregation states are generally associated with higher reactivity.[2] The dissociation of larger, more stable aggregates is often a prerequisite for reaction.[3]

-

Basicity: The effective basicity of the reagent can be modulated by the solvent and additives, which alter the aggregation state.[4]

-

Solubility and Stability: Aggregation influences the solubility of the reagent and its stability in various solvents. Ethereal solvents, while promoting deaggregation, can also be attacked by the highly reactive species they generate.[5]

The equilibrium between these aggregates is dynamic and highly sensitive to the reaction environment. For synthetic chemists, controlling these equilibria is paramount for predictable and selective transformations.

Factors Influencing Aggregation State

The equilibrium between this compound aggregates is primarily dictated by the solvent system, temperature, and the presence of other Lewis bases or lithium salts.

Solvent Effects

-

Hydrocarbon Solvents (e.g., Pentane, Cyclopentane): In non-coordinating aliphatic or aromatic solvents, this compound exists almost exclusively as a tetramer, (t-BuLi)₄.[1][3] This aggregate is characterized by a stable cubane structure of four lithium and four tertiary-butyl carbon atoms.

-

Ethereal Solvents (e.g., Diethyl Ether, THF): Coordinating solvents, such as ethers, function as Lewis bases that solvate the lithium atoms. This coordination disrupts the stable tetramer, shifting the equilibrium towards smaller, more reactive aggregates.[5]

Temperature

The dissociation of aggregates is an equilibrium process that is highly dependent on temperature. Lowering the temperature generally shifts the equilibrium towards the more stable, higher-order aggregates. Variable-temperature NMR spectroscopy is a crucial tool for studying these dynamic equilibria, as distinct signals for different aggregates can often be resolved at low temperatures where inter-aggregate exchange is slow.[6]

Lewis Base Additives and Mixed Aggregates

-

Strongly Coordinating Additives: The addition of potent Lewis bases, such as hexamethylphosphoramide (HMPA), can dramatically alter the aggregation state. HMPA can break down aggregates to form highly reactive monomeric contact ion pairs (CIP) and even solvent-separated ion pairs (SSIP), significantly enhancing basicity.[7]

-

Mixed Aggregates: In the course of a reaction, or through deliberate addition, t-BuLi can form mixed aggregates with other lithium compounds, such as lithium alkoxides (ROLi) or lithium amides.[8] These mixed aggregates possess unique structures and reactivities that differ from the parent homo-aggregates. For instance, the reaction of t-BuLi with alcohols or oxygen leads to the formation of mixed t-BuLi/LiOt-Bu aggregates, which have been identified as various tetrameric and hexameric species.[9]

Quantitative Aggregation Data

The aggregation state of this compound has been quantified using various techniques, primarily multinuclear NMR spectroscopy and cryoscopy.

Table 1: Aggregation Number of this compound in Various Solvents

| Solvent | Additive | Temperature (°C) | Method | Predominant Aggregation Number (n) | Reference(s) |

| Hydrocarbon | None | Ambient | Multiple | 4 | [1][3] |

| Cyclopentane | Diethyl Ether | -90 | ¹³C, ⁶Li NMR | 2 (Dimer) and 4 (Tetramer) in equilibrium | [6] |

| THF | None | N/A | General Observation | 1 (Monomer) | [2] |

| Cyclopentane | t-BuOH (0.7 equiv.) | Room Temp | ⁶Li NMR | 4 (Mixed Tetramer) and 6 (Mixed Hexamer) | [9] |

Table 2: Representative NMR Spectroscopic Data for t-BuLi Aggregates

| Species | Solvent | Nucleus | Chemical Shift (ppm) | J-Coupling (Hz) | Reference(s) |

| (t-BuLi)₄ | Cyclopentane | ⁶Li | 0.0 | - | |

| [(t-BuLi)₂(Et₂O)₄] | Cyclopentane/Et₂O | ⁶Li | Varies with temp. | - | [6] |

| t-BuLi Monomer-CIP | THF | ⁶Li | 1.03 | ¹³C-⁶Li: J = 12.9 | [7] |

| (t-Bu)₂Li⁻ (in TIP) | THF/HMPA | ⁶Li | Varies with HMPA | ¹³C-⁶Li: J = 12.1 | [7] |

Note: Chemical shifts and coupling constants can be highly sensitive to concentration, temperature, and the specific solvent system.

Experimental Protocols

Accurate characterization of t-BuLi aggregation is crucial for mechanistic studies and reaction optimization.

Determination of Aggregation State by NMR Spectroscopy

Multinuclear, variable-temperature NMR is the most powerful technique for studying organolithium aggregation in solution.[4]

Methodology:

-

Isotopic Labeling: To obtain detailed structural information, isotopic enrichment is often necessary.[7]

-

⁶Li (I=1): Use of ⁶Li-enriched t-BuLi provides sharper signals and allows for the observation of scalar couplings (J-couplings) to other nuclei, which are often obscured by the large quadrupole moment of the natural abundance ⁷Li isotope (I=3/2).[7]

-

¹³C: Enrichment of the quaternary carbon of the tert-butyl group allows for direct observation of the C-Li bond through ¹³C-¹⁶Li coupling, providing definitive evidence for the number of lithium atoms bonded to a single carbon.[7]

-

-

Sample Preparation:

-

All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using rigorously dried, deoxygenated solvents and glassware.

-

Prepare a stock solution of isotopically labeled t-BuLi in a non-coordinating solvent like cyclopentane.

-

For titration experiments, a precise amount of the coordinating solvent or additive (e.g., THF, HMPA) is added incrementally to the NMR tube containing the t-BuLi solution at low temperature.[7] NMR tubes must be flame-dried and sealed with septa.

-

-

Data Acquisition:

-

Acquire ¹H, ⁶Li, ¹³C, and ³¹P (if using phosphine-based additives) NMR spectra over a range of temperatures (e.g., from room temperature down to -130 °C). Low temperatures are essential to slow down the dynamic exchange between different aggregate species, allowing them to be observed individually.[7]

-

Techniques like 2D ⁶Li,¹H-HOESY can be used to identify through-space correlations, helping to elucidate the solvation sphere around the lithium atoms.[9]

-

-

Data Analysis:

-

Aggregation Number: The multiplicity of the ¹³C signal for the lithiated carbon reveals the number of adjacent ⁶Li atoms. For example, a 1:1:1 triplet indicates coupling to one ⁶Li atom (monomer), while a 1:2:1 triplet would imply coupling to two equivalent ⁶Li atoms. More complex patterns arise in higher aggregates.

-

Equilibria: The integration of signals corresponding to different species at various temperatures and titrant concentrations allows for the determination of thermodynamic parameters (ΔH°, ΔS°) for the aggregation equilibria.[6]

-

Determination of Aggregation Number by Cryoscopy

Cryoscopy measures the depression of a solvent's freezing point upon the addition of a solute. The magnitude of the depression is a colligative property, meaning it depends on the number of solute particles in the solution, making it a historical method for determining the degree of aggregation.[4][10]

Methodology:

-

Apparatus Setup: A specialized cryoscopy apparatus is used, allowing for temperature measurement with high precision in an inert atmosphere. The apparatus is calibrated by determining the cryoscopic constant (E) of the chosen solvent (e.g., THF, benzene) with a known standard.[10]

-

Sample Preparation: A known mass of the organolithium compound is added as a solid or a concentrated solution to a precisely weighed amount of the cryoscopy solvent under inert conditions.[10]

-

Measurement: The freezing point of the solution is carefully determined multiple times.

-

Calculation: The degree of aggregation (n) is calculated using the freezing point depression (ΔT), the molality of the solution (calculated as if it were monomeric), and the cryoscopic constant of the solvent.

Concentration Determination: The Gilman Double Titration

Accurate knowledge of the t-BuLi concentration is a prerequisite for any quantitative study. The Gilman double titration method is a standard procedure to differentiate the active organolithium from non-basic impurities like lithium hydroxide.[11]

Methodology:

-

Total Base Titration: An aliquot of the t-BuLi solution is hydrolyzed with water. The resulting total lithium hydroxide (from both t-BuLi and any LiOH impurity) is then titrated with a standardized acid solution.[11]

-

Non-RLi Base Titration: A second, identical aliquot of the t-BuLi solution is reacted with 1,2-dibromoethane. The t-BuLi reacts to form non-basic products, leaving only the original LiOH impurity. This solution is then quenched with water and titrated with the same standardized acid.[11]

-

Calculation: The concentration of the active t-BuLi is determined by the difference between the first and second titration results.[11]

Visualizing Aggregation Dynamics and Workflows

Logical Relationships in t-BuLi Aggregation

The following diagram illustrates the dynamic equilibrium of this compound in the presence of a coordinating solvent.

Caption: Equilibrium between this compound aggregates as influenced by solvent and temperature.

Experimental Workflow for Aggregation Analysis

This diagram outlines the systematic process for characterizing the aggregation state of a this compound solution.

Caption: A typical experimental workflow for the NMR-based analysis of t-BuLi aggregation.

Conclusion

The solution behavior of this compound is dominated by a dynamic equilibrium between tetrameric, dimeric, and monomeric aggregates. This equilibrium is a sensitive function of the solvent, temperature, and the presence of coordinating additives. A detailed understanding, supported by robust experimental characterization using techniques like multinuclear NMR spectroscopy, is not merely academic; it is a fundamental requirement for the rational design, optimization, and safe execution of synthetic procedures involving this potent reagent. By carefully controlling the aggregation state, researchers can harness the full synthetic potential of this compound, leading to improved yields, enhanced selectivities, and more reliable chemical processes in both academic and industrial settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. publications.iupac.org [publications.iupac.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ospt.osi.lv [ospt.osi.lv]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Breaking the this compound Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of tert-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyllithium (t-BuLi), a highly reactive and pyrophoric organolithium reagent. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Core Hazards and Properties

This compound is a powerful strong base widely used in organic synthesis for deprotonation, metalation, and as a polymerization initiator.[1][2] Its extreme reactivity, however, necessitates stringent safety precautions.[1]

1.1. Pyrophoric Nature: this compound is a pyrophoric substance, meaning it can ignite spontaneously upon contact with air.[1][3][4][5] This is due to its vigorous reaction with both oxygen and moisture.[1][4]

1.2. Reactivity: Beyond its pyrophoricity, t-BuLi is highly reactive with a wide range of substances. It reacts violently with water, releasing flammable gases that may ignite.[6][7] It is also incompatible with acids, alcohols, and ethers like diethyl ether and tetrahydrofuran (THF), with which large-scale reactions can lead to runaway reactions, fires, and explosions.[3][4][8] Hydrocarbon solvents such as pentane or heptane are preferred.[3][4]

1.3. Health Hazards: this compound is corrosive and can cause severe skin burns and eye damage.[6][7][9][10] Inhalation can lead to severe irritation of the respiratory tract, and ingestion can cause digestive tract burns.[10][11]

Quantitative Safety Data

The following tables summarize key quantitative data for the safe handling and storage of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | (CH₃)₃CLi | [3] |

| Molar Mass | 64.055 g/mol | [3] |

| Appearance | Colorless to pale yellow solution | [1] |

| Density | 0.660 g/cm³ | [3] |

| Boiling Point | 36-40 °C (97-104 °F) | [3] |

| Flash Point | -6.6 °C (20.1 °F) | [3] |

Table 2: Storage and Handling Parameters

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8 °C (36-46 °F) | [8][12] |

| Storage Conditions | Store under an inert atmosphere (e.g., nitrogen, argon) in the original, tightly sealed container.[10][13] | |

| Incompatible Materials | Water, air, oxygen, acids, alcohols, ethers.[8][9] | |

| Decomposition Rate | 0.02-0.1% per day at room temperature. | [14] |

Hierarchy of Controls for Safe Handling

A systematic approach to safety involves implementing a hierarchy of controls, from most to least effective, to minimize risks associated with this compound.

Caption: Hierarchy of controls for managing this compound risks.

Personal Protective Equipment (PPE)

The last line of defense against exposure is appropriate PPE. All personnel handling this compound must wear the following:

-

Flame-resistant lab coat: To protect against fire and burns.[1]

-

Chemical-resistant gloves: Heavy-duty gloves, such as nitrile or Viton, are recommended.[1][9]

-

Safety goggles or face shield: To protect eyes and face from splashes and ignition.[1]

Experimental Protocols

5.1. Safe Transfer of this compound (Syringe/Cannula Technique)

This protocol outlines the steps for safely transferring this compound from a Sure/Seal™ bottle to a reaction vessel under an inert atmosphere.

Workflow for Safe Reagent Transfer

Caption: Workflow for the safe transfer of this compound.

Methodology:

-

Preparation:

-

All glassware must be thoroughly dried, either by flame-drying under vacuum or in an oven at a minimum of 100°C for at least two hours.[15][16]

-

Assemble the reaction apparatus while hot and cool under a stream of dry inert gas (nitrogen or argon).[17][18]

-

Perform all manipulations in a certified chemical fume hood.[1][15]

-

Ensure a buddy is present and aware of the procedure.[16]

-

Have a Class D fire extinguisher, dry sand, or calcium carbonate readily accessible.[1]

-

-

Transfer:

-

Securely clamp the this compound reagent bottle.[16]

-

To avoid creating a vacuum, introduce a positive pressure of inert gas into the bottle using a needle connected to a gas line with a bubbler.[16]

-

Use a clean, dry, gas-tight syringe with a Luer-lock tip and a long needle (1-2 feet). The syringe volume should be at least twice the volume of the reagent to be dispensed.[16][17]

-

Insert the needle through the septum of the reagent bottle, ensuring the tip is below the surface of the liquid.

-

Slowly draw the desired volume of t-BuLi into the syringe. Do not pull the plunger; allow the positive pressure in the bottle to fill the syringe.[17]

-

Withdraw the needle tip into the headspace of the bottle and draw in a small amount of inert gas.

-

Invert the syringe and carefully push the plunger to expel the gas bubble and any excess reagent back into the bottle.

-

Quickly transfer the reagent to the reaction flask by inserting the needle through the septum on the reaction vessel.

-

-

Post-Transfer:

-

Immediately rinse the syringe and needle three times with a dry, inert solvent such as hexane or toluene.[15]

-

Quench the solvent rinses in a separate flask containing an appropriate quenching agent (see section 5.2).

-

Wipe the septum of the t-BuLi bottle and seal the cap with parafilm before returning it to refrigerated storage.[16]

-

5.2. Quenching and Disposal Protocol

Unused or residual this compound must be safely quenched before disposal. This procedure should be performed under an inert atmosphere.

Methodology:

-

Preparation:

-

This procedure is for quenching up to 20 mL of t-BuLi solution at a time.[15]

-

In a fume hood, prepare a three-necked flask equipped with a mechanical stirrer, an addition funnel, and a gas inlet/outlet connected to a bubbler.

-

The flask should be large enough to accommodate the t-BuLi solution, the quenching solvent, and the quenching agent (e.g., for 20 mL of t-BuLi, a 1L flask is recommended).[15]

-

Add a suitable inert solvent (e.g., hexane or toluene) to the flask, typically in a volume at least 20 times that of the t-BuLi solution to be quenched.[15]

-

Cool the solvent to -78°C using a dry ice/isopropanol bath.[15][19]

-

-

Quenching:

-

Slowly add the this compound solution to the cold, stirred solvent via syringe or cannula.[15]

-

Once the addition is complete, slowly add a quenching agent such as isopropanol from the addition funnel.[1] The addition should be dropwise to control the exothermic reaction.

-

After the initial vigorous reaction subsides, continue stirring and allow the mixture to slowly warm to room temperature.

-

Once at room temperature, slowly and carefully add water to quench any remaining reactive species. Be cautious as this can still be a vigorous reaction.[15]

-

-

Disposal:

-

The resulting aqueous and organic layers should be separated and disposed of as hazardous waste according to institutional and local regulations.[1][15]

-

Empty t-BuLi bottles must be triple-rinsed with a dry, inert solvent under an inert atmosphere.[15] The rinsate must also be quenched and disposed of as hazardous waste.[15]

-

5.3. Titration of this compound (Gilman Double Titration)

The concentration of this compound solutions can degrade over time. Therefore, it is crucial to titrate the reagent periodically to determine its exact molarity. The Gilman double titration method is a reliable technique for this purpose.[20][21]

Methodology:

-

Total Base Titration:

-

Under an inert atmosphere, transfer a known aliquot (e.g., 1.0 mL) of the t-BuLi solution into a flask containing degassed water (approx. 20 mL).[20][21]

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).[20][21]

-

Titrate the resulting lithium hydroxide solution with a standardized solution of hydrochloric acid until the endpoint is reached.[20][21] Record the volume of HCl used.

-

-

Non-Alkyllithium Base Titration:

-

In a separate flask under an inert atmosphere, dissolve a small amount of 1,2-dibromoethane (approx. 0.2 mL) in dry diethyl ether (approx. 3 mL).[20][21]

-

Add the same known aliquot (e.g., 1.0 mL) of the t-BuLi solution dropwise with vigorous stirring. The 1,2-dibromoethane will react with the active t-BuLi.[20][21]

-

After stirring for about 5 minutes, add water (approx. 20 mL) and the indicator.[20][21]

-

Titrate with the standardized HCl solution to determine the amount of non-alkyllithium base (e.g., lithium alkoxides).[21] Record the volume of HCl used.

-

-

Calculation:

Emergency Procedures

Immediate and appropriate response to spills or fires is critical.

Emergency Response Decision Tree

Caption: Decision tree for responding to this compound incidents.

6.1. Spills:

-

In a fume hood: Cover the spill with a non-combustible absorbent material like Met-L-X, dry sand, or calcium carbonate.[15] Close the fume hood sash.[15] Do not use combustible materials like paper towels.[15]

-

Outside a fume hood: Alert everyone in the area immediately. Cover the spill with dry sand or another appropriate absorbent.[15] Evacuate if the spill is large or ignites.

6.2. Fires:

-

For small, manageable fires, use a Class D dry powder extinguisher.[1][5]

-

DO NOT use water, carbon dioxide (CO₂), or halogenated extinguishers.[15]

-

For larger fires, or if you are not trained to use an extinguisher, evacuate the area immediately, activate the fire alarm, and call for emergency assistance.[15]

6.3. Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes using an eyewash station, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[15] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[15]

References

- 1. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. t-Butyllithium [commonorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C4H9Li | CID 53628101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. utoledo.edu [utoledo.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. research.uga.edu [research.uga.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. westliberty.edu [westliberty.edu]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 16. ehs.stanford.edu [ehs.stanford.edu]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. web.mit.edu [web.mit.edu]

- 19. sarponggroup.com [sarponggroup.com]

- 20. ChemicalDesk.Com: Butyl lithium titration and estimation [allchemist.blogspot.com]

- 21. studylib.net [studylib.net]

An In-depth Technical Guide on the Stability and Decomposition Pathways of tert-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

Core Summary

tert-Butyllithium (t-BuLi) is a powerful organolithium reagent widely employed in organic synthesis for its strong basicity. However, its utility is counterbalanced by its inherent instability and pyrophoric nature, necessitating careful handling and a thorough understanding of its decomposition pathways. This guide provides a comprehensive overview of the stability of t-BuLi in various solvents and elucidates its primary and secondary decomposition mechanisms. Quantitative kinetic data are presented to inform safe storage and reaction conditions, and detailed experimental protocols for monitoring its stability are provided.

Thermal Stability and Decomposition Kinetics

The stability of this compound is highly dependent on the solvent and temperature. While generally more stable than sec-butyllithium, its reactivity, particularly in ethereal solvents, can lead to significant decomposition over relatively short periods. In contrast, solutions in hydrocarbon solvents exhibit greater thermal stability.

Decomposition in Hydrocarbon Solvents

This compound is most commonly supplied and stored in hydrocarbon solvents such as pentane and heptane. In these non-coordinating solvents, it exists primarily as a tetramer, a structure that contributes to its relative stability. The primary decomposition pathway in hydrocarbons is β-hydride elimination. This process involves the abstraction of a β-hydrogen from the tert-butyl group by another this compound molecule within the aggregate, leading to the formation of isobutylene and lithium hydride.

While anecdotal evidence suggests high thermal stability, with one study reporting little decomposition after heating at 100°C for 20 hours, precise kinetic data for decomposition in hydrocarbon solvents at ambient and refrigerated temperatures is not extensively documented in readily available literature. It is generally recommended to store t-BuLi solutions at refrigerated temperatures (2-8 °C) to minimize degradation over long-term storage.

Decomposition in Ethereal Solvents

The presence of coordinating ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) significantly accelerates the decomposition of this compound. These solvents break down the tetrameric aggregate into more reactive dimeric and monomeric species. The decomposition in these solvents proceeds not only via β-hydride elimination but also through reaction with the solvent itself.

The reaction with ethers involves the deprotonation of the ether at the α-position, leading to a cascade of reactions that consume the organolithium reagent. The rate of decomposition is pseudo-first-order with respect to the this compound concentration.

Table 1: Half-life of this compound in Ethereal Solvents [1]

| Solvent | Temperature (°C) | Half-life (t₁/₂) |

| Tetrahydrofuran (THF) | -20 | 40 minutes[2][3][4] |

| Diethyl Ether (Et₂O) | 0 | 60 minutes[2][3][4] |

| Tetrahydrofuran (THF) | -40 | 338 minutes[1] |

Note: The data presented is compiled from various sources and experimental conditions may vary.

Influence of Alkoxides

The presence of lithium alkoxides, which can form from the reaction of this compound with adventitious oxygen or moisture, can accelerate the thermal decomposition of the organolithium reagent. Alkoxides can be incorporated into the organolithium aggregates, altering their structure and reactivity, and facilitating the elimination of lithium hydride.

Decomposition Pathways

Primary Decomposition Pathway: β-Hydride Elimination

The principal thermal decomposition route for this compound, especially in hydrocarbon solvents, is β-hydride elimination. This intramolecular process results in the formation of isobutylene and lithium hydride.

Caption: β-Hydride elimination of this compound.

Decomposition in Ethereal Solvents

In ethereal solvents like THF, this compound can react with the solvent. The proposed mechanism involves an initial deprotonation of THF at the α-position, followed by ring-opening.

Caption: Decomposition pathway of THF by this compound.

Experimental Protocols

Accurate determination of the concentration of this compound solutions is crucial for stoichiometric control in chemical reactions and for monitoring its stability over time. Several titration methods are commonly employed.

Titration with a Non-Hygroscopic Acid (Diphenylacetic Acid)

This is a widely used and reliable method for standardizing alkyllithium reagents.

Methodology:

-

Preparation: A known quantity of dry, non-hygroscopic diphenylacetic acid is weighed into a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous THF is then added to dissolve the acid.

-

Titration: The this compound solution is added dropwise from a syringe to the stirred solution of diphenylacetic acid at room temperature.

-

Endpoint: The endpoint is indicated by the persistence of a yellow color, signifying the deprotonation of the diphenylacetate anion.

-

Calculation: The molarity of the this compound solution is calculated based on the moles of diphenylacetic acid used and the volume of the titrant added.

Gilman Double Titration

This method distinguishes between the active alkyllithium and basic impurities like lithium alkoxides.

Methodology:

-

Total Base Titration: An aliquot of the this compound solution is quenched with water. The resulting lithium hydroxide is then titrated with a standardized acid solution (e.g., HCl) to determine the total base concentration.

-

Residual Base Titration: A second aliquot of the this compound solution is reacted with an excess of 1,2-dibromoethane in diethyl ether. The active this compound reacts with the dibromoethane, while the non-reactive basic impurities remain. Water is then added, and the solution is titrated with a standardized acid to determine the concentration of the residual base (impurities).

-

Calculation: The concentration of active this compound is calculated by subtracting the residual base concentration from the total base concentration.

Analysis of Decomposition Products

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying the decomposition of this compound and identifying the resulting products.

-

¹H NMR: Can be used to monitor the disappearance of the tert-butyl signal of t-BuLi and the appearance of signals corresponding to isobutylene and other degradation products.

-

⁷Li NMR: Useful for observing the different lithium species in solution, including the t-BuLi aggregate, lithium hydride, and lithium alkoxides.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR monitoring of t-BuLi decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to identify volatile decomposition products, such as isobutylene.

-

Sample Preparation: A sample of the this compound solution is carefully quenched (e.g., with a proton source like an alcohol) under controlled conditions. The volatile components are then sampled from the headspace or extracted into a suitable solvent.

-

Analysis: The sample is injected into the GC-MS. The gas chromatogram separates the components of the mixture, and the mass spectrometer provides mass spectra for their identification by comparison to spectral libraries.

Safe Handling and Storage

This compound is extremely pyrophoric and reacts violently with water and air.[2][3] It should only be handled by trained personnel in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).

-

Storage: Store in a cool, dry place, away from sources of ignition.[5] Recommended storage is at 2-8 °C in an explosion-proof refrigerator.

-

Handling: Use air-free techniques, such as a Schlenk line or a glovebox. Transfers should be performed using a syringe or cannula. Personal protective equipment, including safety glasses, a face shield, a flame-retardant lab coat, and appropriate gloves, must be worn.

Conclusion

A comprehensive understanding of the stability and decomposition pathways of this compound is paramount for its safe and effective use in research and development. While relatively stable in hydrocarbon solvents under proper storage conditions, its reactivity increases significantly in ethereal solvents. The primary decomposition pathway is β-hydride elimination, but reactions with solvents and the presence of impurities can lead to alternative degradation routes. Regular titration of this compound solutions is essential to ensure accurate stoichiometry in reactions. By adhering to strict safety protocols and understanding the chemical behavior of this powerful reagent, researchers can mitigate the risks associated with its use.

References

Theoretical Insights into the Reactivity of tert-Butyllithium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of tert-butyllithium (t-BuLi) reactivity, a cornerstone reagent in organic synthesis. By leveraging computational chemistry, particularly Density Functional Theory (DFT), a deeper understanding of its complex solution behavior and reaction mechanisms can be achieved. This document provides a comprehensive overview of the aggregation states of t-BuLi, the influence of solvents and additives, and the calculated energetics of its key reactions, supported by detailed experimental protocols and visual representations of reaction pathways.

The Core of this compound's Reactivity: Aggregation States

In non-polar hydrocarbon solvents, this compound predominantly exists as a tetramer with a cubane-like structure.[1] This aggregation significantly impacts its reactivity, as the monomeric form is generally considered the most reactive species. The equilibrium between these aggregation states is highly sensitive to the solvent environment and the presence of coordinating Lewis bases.

The addition of Lewis basic solvents, such as tetrahydrofuran (THF), or strong coordinating agents like hexamethylphosphoramide (HMPA), leads to the deaggregation of the tetramer into lower aggregation states, including dimers and monomers.[2][3] This deaggregation is crucial for enhancing the reactivity of t-BuLi in many synthetic applications.

Computational Methodologies for Studying t-BuLi Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structures and energies of organolithium species and their reaction transition states. A commonly employed level of theory for these calculations is B3LYP with a basis set such as 6-31+G*.[4] To account for solvent effects, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are often utilized.[5]

These computational approaches allow for the determination of key energetic parameters that govern reactivity, including aggregation energies, activation energies of reactions, and reaction enthalpies.

Quantitative Analysis of t-BuLi Aggregation and Reactivity

Theoretical calculations provide valuable quantitative data on the energetics of t-BuLi aggregation and its reactivity in different states.

Table 1: Calculated Aggregation Energies of Organolithium Tetramers [4]

| Organolithium Compound | Aggregation Energy (kcal/mol) |

| Methyllithium (MeLi) | -124.4 |

| This compound (t-BuLi) | -108.6 |

| Phenyllithium (PhLi) | -117.2 |

Negative values indicate that the formation of the tetramer from four monomers is an exothermic process.

The reactivity of t-BuLi is dramatically influenced by its aggregation state and the presence of coordinating ligands. DFT calculations on the metallation of chromane with t-BuLi in the presence of HMPA illustrate this effect.[5]

Table 2: Calculated Activation Energies (kcal/mol) for the Metallation of Chromane by t-BuLi-HMPA Complexes [5]

| Reacting Species | Ortho Metallation (TS-O) | Benzylic Metallation (TS-B) | ΔE‡ (TS-B - TS-O) |

| t-BuLi (CIP) | 16.4 | 18.6 | 2.2 |

| t-BuLi-HMPA (CIP) | 16.7 | 20.7 | 4.0 |

| t-BuLi-(HMPA)₂ (CIP) | 12.6 | 13.2 | 0.6 |

| t-BuLi-(HMPA)₄ (SIP) | 11.3 | 6.9 | -4.4 |

CIP = Contact Ion Pair, SIP = Separated Ion Pair. A negative ΔE‡ indicates a preference for benzylic metallation.

These data clearly show that increasing the coordination of HMPA to the lithium center not only lowers the activation barriers but also dramatically shifts the regioselectivity of the reaction from ortho to benzylic metallation.[5] The separated ion pair (SIP), where the t-butyl anion is highly reactive, exhibits the lowest activation energy for the benzylic deprotonation.[5]

Key Reaction Mechanisms of this compound

Metallation (Deprotonation)

Metallation, or deprotonation, is one of the most common applications of t-BuLi. The mechanism involves the abstraction of a proton from a substrate to form a new organolithium species. The reactivity and regioselectivity of this process are governed by the aggregation state of t-BuLi and the presence of directing groups on the substrate.

dot

Caption: Generalized workflow for a metallation reaction.

Lithium-Halogen Exchange

Lithium-halogen exchange is another fundamental reaction facilitated by t-BuLi. This process involves the exchange of a halogen atom (typically bromine or iodine) on a substrate with a lithium atom. The reaction is generally very fast and proceeds through an "ate-complex" intermediate.

dot

Caption: Mechanism of lithium-halogen exchange.

The Role of Solvents and Additives: A Deeper Dive

The choice of solvent and the use of additives are critical in modulating the reactivity of t-BuLi.

dot

Caption: Aggregation equilibria of t-BuLi with Lewis bases.

As depicted, the addition of Lewis bases shifts the equilibrium from the less reactive tetramer towards the more reactive monomer and, in the case of strong donors like HMPA, to the highly reactive separated ion pair.[5] This deaggregation is key to overcoming the kinetic barrier of many reactions.

Experimental Protocols

General Procedure for NMR Titration of this compound

This protocol provides a method for determining the accurate concentration of t-BuLi solutions.

Materials:

-

This compound solution in a hydrocarbon solvent

-

Anhydrous deuterated benzene (C₆D₆)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene), accurately weighed

-

Dry, septum-capped NMR tube under an inert atmosphere (e.g., Argon or Nitrogen)

-

Gas-tight syringes

Procedure:

-

Accurately weigh the internal standard into the dry, inerted NMR tube.

-

Add anhydrous C₆D₆ (approximately 0.5 mL) to dissolve the standard.

-

Using a gas-tight syringe, carefully transfer a known volume (e.g., 0.1 mL) of the t-BuLi solution to the NMR tube.

-

Gently agitate the tube to ensure a homogeneous solution.

-

Acquire a ¹H NMR spectrum of the solution.

-

Integrate a well-resolved signal from the internal standard and the upfield signal corresponding to the protons of t-BuLi (typically around 1.3 ppm).

-

Calculate the concentration of t-BuLi using the following formula:

Concentration (M) = (Integral of t-BuLi / Number of protons of t-BuLi) * (Moles of internal standard / Integral of internal standard) / Volume of t-BuLi solution (L)

General Procedure for a Metallation Reaction at Low Temperature

This protocol outlines a typical procedure for a metallation reaction using t-BuLi.

Materials:

-

Substrate to be metallated

-

This compound solution

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Electrophile for quenching the reaction

-

Dry, multi-necked round-bottom flask under an inert atmosphere

-

Low-temperature cooling bath (e.g., dry ice/acetone at -78 °C)

Procedure:

-

To the dry, inerted flask, add the substrate and anhydrous solvent.

-

Cool the flask to the desired reaction temperature (e.g., -78 °C).

-

Slowly add the t-BuLi solution dropwise to the stirred solution of the substrate. The reaction is often accompanied by a color change.

-

Stir the reaction mixture at the low temperature for the required time to ensure complete metallation.

-

Quench the reaction by adding a suitable electrophile (e.g., an alkyl halide, carbon dioxide).

-

Allow the reaction to warm to room temperature.

-

Perform an aqueous workup to isolate the product.

-

Purify the product using appropriate techniques (e.g., column chromatography, distillation).

Conclusion

Theoretical calculations, particularly DFT, provide invaluable insights into the complex reactivity of this compound. By understanding the interplay of aggregation states, solvent effects, and reaction energetics, researchers can better predict and control the outcomes of reactions involving this powerful reagent. The quantitative data and mechanistic visualizations presented in this guide offer a framework for the rational design of synthetic strategies and the optimization of reaction conditions in academic and industrial research, particularly in the field of drug development where the precise construction of complex molecules is paramount.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tuning Reactivities of this compound by the Addition of Stoichiometric Amounts of Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iupac.org [publications.iupac.org]

- 4. researchgate.net [researchgate.net]

- 5. Breaking the this compound Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tert-butyllithium as a Strong Base in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyllithium (t-BuLi) is a powerful organolithium reagent widely utilized in organic synthesis as an exceptionally strong base.[1][2][3][4][5] Its high reactivity stems from the significant polarization of the carbon-lithium bond, making it capable of deprotonating a wide range of carbon acids, including those with very high pKa values.[1][4][6] This property makes it an indispensable tool for a variety of chemical transformations, including metalation, deprotonation, and halogen-lithium exchange reactions, which are fundamental to the construction of complex molecules in pharmaceutical and materials science research.[2][5]

These application notes provide an overview of the key applications of this compound, detailed experimental protocols for its use, and essential safety information for its handling.

Key Applications

This compound's utility in organic synthesis is primarily centered around three main types of reactions:

-

Deprotonation/Metalation: As a superbase, t-BuLi can abstract protons from weakly acidic C-H bonds to form organolithium species.[1][4] This is particularly useful for the functionalization of arenes, heterocycles, and other hydrocarbons.

-

Directed Ortho-Metalation (DoM): In the presence of a directing metalation group (DMG), t-BuLi can selectively deprotonate the ortho-position of an aromatic ring.[3][6][7] This regioselective functionalization is a powerful strategy in the synthesis of substituted aromatic compounds.

-

Halogen-Lithium Exchange: t-BuLi readily undergoes exchange with aryl and vinyl halides to generate the corresponding organolithium reagents.[1][8] This reaction is often very fast, even at low temperatures.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for various applications of this compound.

Table 1: Deprotonation/Metalation Reactions

| Substrate | Electrophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Butyn-1-ol | Trimethylsilyl chloride | THF | -70 to 0 | 3 h | 75-85 | [9] |

| Allyl alcohol | (Double deprotonation) | THF/HMPA | -78 to 0 | - | - | [4] |

| Ferrocene (with n-BuLi) | - | - | - | - | - | [4] |

| Dichloromethane | - | - | - | - | - | [4] |

Table 2: Directed Ortho-Metalation (DoM)

| Substrate (DMG) | Electrophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Anisole | Generic (E+) | THF/Et2O | - | - | - | [3] |

| N,N-Dimethylaniline | Generic (E+) | THF/Et2O | - | - | - | [6] |

| O-Aryl N-isopropylcarbamates | Various | THF | - | - | - | [7] |

Table 3: Halogen-Lithium Exchange Reactions

| Substrate | Electrophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-(2'-Bromophenyl)ethyl bromide | Benzonitrile | THF/Pentane | <-60 | 1 h (exchange) | 67-73 | [1] |

| 1-Bromo-1-cyclooctene | Thioanisole | - | - | - | High | [10] |

| (E)-5-Bromo-5-decene | - | Heptane/Ether | 0 | - | ~60-80 (Z-isomer) | [11] |

| Bromoaryl-substituted β-lactams | Various | THF | -100 | - | - | [12] |

Experimental Protocols

Extreme caution must be exercised when handling this compound as it is highly pyrophoric and reacts violently with water and air.[1][4][9] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Protocol 1: General Procedure for Deprotonation and Electrophilic Quench (Based on the double silylation of 2-butyn-1-ol)

This protocol details the sequential deprotonation of the hydroxyl group and the acetylenic C-H bond of 2-butyn-1-ol, followed by quenching with an electrophile.

Materials:

-

2-Butyn-1-ol

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound (t-BuLi) in pentane

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Dry ice/acetone bath

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure: [9]

-

Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel under a positive pressure of argon.

-

Charge the flask with anhydrous THF (150 mL) and 2-butyn-1-ol (5.00 g, 69.9 mmol).

-

Cool the solution to -70 °C using a dry ice/acetone bath.

-

Add n-butyllithium (2.5 M in hexanes, 28.0 mL, 69.9 mmol) dropwise over 80 minutes, maintaining the internal temperature between -70 °C and -65 °C.

-

Stir the solution for an additional 10 minutes at -70 °C.

-

Add this compound (1.7 M in pentane, 45.2 mL, 76.9 mmol) dropwise over 60 minutes, keeping the internal temperature between -70 °C and -65 °C.

-

After the addition is complete, slowly warm the reaction mixture to 0 °C over 2 hours.

-

Maintain the reaction at 0 °C for 20 minutes using an ice-water bath.

-

Cool the reaction mixture back to -70 °C.

-

Add trimethylsilyl chloride (18.8 mL, 147 mmol) dropwise over 45 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight (16-17 hours).

-

Quench the reaction by adding saturated aqueous ammonium chloride (100 mL) at room temperature and stir vigorously for 5 minutes.

-

Add water (100 mL) to dissolve the precipitated salts and stir for an additional 25 minutes.

-

Dilute the organic layer with diethyl ether (100 mL) and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford the desired product.

Protocol 2: Halogen-Lithium Exchange and Electrophilic Quench (Based on the synthesis of 4,5-Methylenedioxybenzocyclobutene)

This protocol describes the selective halogen-lithium exchange of a dihaloaromatic compound followed by intramolecular cyclization.

Materials:

-

2-(2'-Bromophenyl)ethyl bromide

-

This compound (t-BuLi) in pentane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure: [1]

-

Assemble a flame-dried three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and an addition funnel under an argon atmosphere.

-

Dissolve 2-(2'-bromophenyl)ethyl bromide (10.0 g, 38 mmol) in anhydrous THF (200 mL) in the flask.

-

Cool the solution to below -60 °C using a dry ice/acetone bath.

-

Add this compound (2.3 M solution in pentane, 33 mL, 76 mmol) to the addition funnel via syringe.

-

Add the t-BuLi solution dropwise to the flask over 1 hour, ensuring the internal temperature remains below -60 °C.

-

Upon completion of the addition, allow the reaction mixture to warm gradually to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by chromatography or distillation.

Safety and Handling

This compound is an extremely hazardous substance that requires stringent safety precautions.

-

Pyrophoric Nature: It ignites spontaneously on contact with air.[4] All transfers and reactions must be conducted under a strictly inert atmosphere (argon or nitrogen).[13][14]

-

Reactivity with Water: It reacts violently with water and other protic sources.[4] Ensure all glassware is oven-dried and solvents are anhydrous.

-

Handling: Use of air-free techniques such as cannula transfer or syringes is mandatory.[13][14] Work in a well-ventilated fume hood, and have appropriate fire extinguishing equipment (Class D extinguisher for metal fires, and dry powder) readily available.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[13]

-

Storage: Store t-BuLi in a cool, dry place under an inert atmosphere, away from sources of ignition and incompatible materials.

Diagrams

Experimental Workflow for this compound Reactions

Caption: A generalized workflow for conducting a reaction with this compound.

Logical Relationship in Directed Ortho-Metalation (DoM)

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. baranlab.org [baranlab.org]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. joss.tcnj.edu [joss.tcnj.edu]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ehs.stanford.edu [ehs.stanford.edu]

Application Notes and Protocols for Metalation Reactions Using tert-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of tert-Butyllithium

This compound (t-BuLi) is a cornerstone organolithium reagent in modern organic synthesis, prized for its exceptional basicity and reactivity.[1] As a non-nucleophilic strong base, it excels at the deprotonation of weakly acidic C-H bonds, enabling a wide range of chemical transformations crucial for the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its primary applications include deprotonation, metalation, lithium-halogen exchange, and as an initiator in anionic polymerization.[2]

This document provides detailed application notes and experimental protocols for conducting metalation reactions with t-BuLi, with a particular focus on Directed ortho Metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[3] Adherence to strict safety protocols is paramount when working with this pyrophoric reagent.

Safety First: Handling Pyrophoric this compound

WARNING: this compound is extremely pyrophoric and reacts violently with air and moisture. It should only be handled by trained personnel in a controlled laboratory environment using appropriate personal protective equipment (PPE) and air-free techniques.[4][5]

Essential Personal Protective Equipment (PPE)

-

Flame-resistant lab coat: To protect against burns in case of accidental ignition.

-

Chemical-resistant gloves: Heavy-duty nitrile or neoprene gloves are recommended.

-

Safety goggles or a face shield: To protect eyes and face from splashes and fire.

Safe Handling and Dispensing Procedures

-